molecular formula C25H25NO5 B13401979 Cbz-O-benzyl-alpha-methyl-L-Tyr CAS No. 1283766-31-3

Cbz-O-benzyl-alpha-methyl-L-Tyr

Cat. No.: B13401979
CAS No.: 1283766-31-3
M. Wt: 419.5 g/mol
InChI Key: XCKCHOCUDKLNIV-VWLOTQADSA-N
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Description

Cbz-O-benzyl-alpha-methyl-L-Tyr is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of L-tyrosine, an amino acid, and is protected by a benzyloxycarbonyl (Cbz) group. This protection is crucial for preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-O-benzyl-alpha-methyl-L-Tyr typically involves the protection of the amino group of alpha-methyl-L-tyrosine with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-O-benzyl-alpha-methyl-L-Tyr undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd-C), hydrogen gas (H2)

    Substitution: Sodium hydroxide (NaOH), triethylamine (TEA)

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Deprotected amino acids

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cbz-O-benzyl-alpha-methyl-L-Tyr has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-O-benzyl-alpha-methyl-L-Tyr involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Cbz group is stable under basic and neutral conditions but can be removed under acidic conditions or by catalytic hydrogenation. This selective protection and deprotection allow for the stepwise synthesis of peptides without interference from the amino group.

Comparison with Similar Compounds

Similar Compounds

    Cbz-L-Tyr: Similar to Cbz-O-benzyl-alpha-methyl-L-Tyr but without the alpha-methyl group.

    Fmoc-L-Tyr: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection instead of Cbz.

    Boc-L-Tyr: Uses a tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

This compound is unique due to the presence of the alpha-methyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in peptide synthesis. This makes it particularly useful in the synthesis of peptides with specific structural requirements.

Properties

CAS No.

1283766-31-3

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C25H25NO5/c1-25(23(27)28,26-24(29)31-18-21-10-6-3-7-11-21)16-19-12-14-22(15-13-19)30-17-20-8-4-2-5-9-20/h2-15H,16-18H2,1H3,(H,26,29)(H,27,28)/t25-/m0/s1

InChI Key

XCKCHOCUDKLNIV-VWLOTQADSA-N

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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